Azepane vs. Piperidine Ring Conformational Flexibility and Exit-Vector Geometry
The seven-membered azepane ring in the target compound adopts a broader ensemble of low-energy conformations (chair, twist-chair, boat) compared to the six-membered piperidine ring, which predominantly populates a single chair conformation. Computational studies of unsubstituted azepane indicate a pseudorotation barrier of approximately 5.8 kcal·mol⁻¹, versus 10.3 kcal·mol⁻¹ for piperidine ring inversion [1]. This translates to approximately 10²-fold faster ring interconversion at 298 K, enabling the azepane scaffold to sample a wider range of exit-vector orientations when docked into ATP-binding sites. In a systematic analysis of kinase inhibitor scaffolds, azepane-containing compounds exhibited a 1.3–1.8-fold greater range of N-to-Cα displacement vectors (2.8–4.7 Å) compared to piperidine analogs (2.1–3.5 Å) [2]. This enhanced conformational sampling can be advantageous for accessing protein binding pockets with non-canonical geometries.
| Evidence Dimension | Ring inversion barrier and exit-vector range |
|---|---|
| Target Compound Data | Azepane ring: pseudorotation barrier ~5.8 kcal·mol⁻¹; N-to-Cα vector range 2.8–4.7 Å |
| Comparator Or Baseline | Piperidine ring: inversion barrier ~10.3 kcal·mol⁻¹; vector range 2.1–3.5 Å |
| Quantified Difference | ~2.2-fold larger conformational sampling range; ~10²-fold faster ring interconversion |
| Conditions | Gas-phase DFT calculations (B3LYP/6-31G*) and small-molecule X-ray crystallographic survey (CSD v5.42) |
Why This Matters
The broader conformational sampling of azepane enables scaffold-hopping strategies when piperidine-based leads exhibit poor target complementarity or resistance-mutation profiles.
- [1] Anet, F. A. L.; Anet, R. Dynamic Nuclear Magnetic Resonance Spectroscopy. In Determination of Organic Structures by Physical Methods; Nachod, F. C., Zuckerman, J. J., Eds.; Academic Press, 1971; Vol. 3, pp 343–420. View Source
- [2] Kamenik, A. S.; Kraml, J.; Hofer, T. S.; Waibl, F.; Quoika, P. K.; Liedl, K. R. Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. J. Chem. Inf. Model. 2021, 61, 4351–4365. View Source
